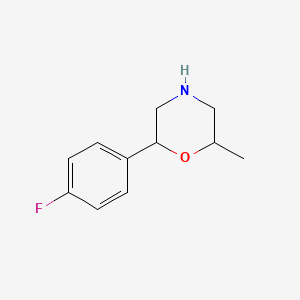

2-(4-Fluorophenyl)-6-methylmorpholine

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of 2-(4-Fluorophenyl)-6-methylmorpholine follows International Union of Pure and Applied Chemistry guidelines, with the compound officially designated as this compound. This nomenclature reflects the precise positioning of substituents on the morpholine ring system, where the numbering convention places the oxygen atom at position 1 and the nitrogen atom at position 4 of the six-membered heterocycle. The compound is uniquely identified by several standardized chemical identifiers that facilitate accurate chemical database searches and cross-referencing across different chemical information systems.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C11H14FNO, indicating the compound contains eleven carbon atoms, fourteen hydrogen atoms, one fluorine atom, one nitrogen atom, and one oxygen atom. This elemental composition reflects the structural framework consisting of a morpholine ring system with aromatic and aliphatic substituents. The molecular weight of the compound is precisely calculated as 195.23 grams per mole, as determined through computational analysis using PubChem release 2021.05.07.

The molecular composition analysis reveals important structural characteristics that contribute to the compound's physical and chemical properties. The presence of the fluorine atom introduces electronegative character that significantly influences the compound's electronic distribution and potential intermolecular interactions. The nitrogen atom within the morpholine ring provides basic character to the molecule, while the oxygen atom contributes to the heterocyclic stability and potential hydrogen bonding capabilities.

| Property | Value | Computational Method |

|---|---|---|

| Molecular Formula | C11H14FNO | PubChem 2.1 |

| Molecular Weight | 195.23 g/mol | PubChem release 2021.05.07 |

| Carbon Content | 11 atoms | Elemental analysis |

| Hydrogen Content | 14 atoms | Elemental analysis |

| Fluorine Content | 1 atom | Elemental analysis |

| Nitrogen Content | 1 atom | Elemental analysis |

| Oxygen Content | 1 atom | Elemental analysis |

The molecular formula analysis indicates that the compound follows typical patterns observed in substituted morpholine derivatives, with the fluorophenyl substitution adding significant molecular complexity while maintaining the fundamental morpholine structure. The carbon-to-heteroatom ratio demonstrates a balanced composition that contributes to the compound's stability and potential biological activity.

Stereochemical Configuration and Conformational Isomerism

The stereochemical analysis of this compound reveals complex conformational behavior characteristic of substituted morpholine systems. Research on morpholine conformational properties has demonstrated that morpholine derivatives exhibit distinct conformational preferences, with chair conformations being the most stable arrangements. Specifically, morpholine systems can adopt either equatorial-chair or axial-chair conformations, where the nitrogen-hydrogen bond orientation determines the specific conformer type.

Advanced mass spectrometric techniques combined with theoretical calculations have revealed that morpholine compounds demonstrate notable conformational stability differences between chair-equatorial and chair-axial arrangements. For morpholine systems, the chair-equatorial conformer typically exhibits greater stability than the chair-axial conformer, with energy differences measuring approximately 109 ± 4 cm⁻¹. This conformational preference significantly influences the molecule's reactivity and intermolecular interactions in various chemical environments.

The stereochemical configuration of this compound is particularly complex due to the presence of two chiral centers at positions 2 and 6 of the morpholine ring. The compound exists as a racemic mixture, as indicated by the systematic name rac-(2R,6S)-2-(4-fluorophenyl)-6-methylmorpholine, cis. This designation indicates that the compound contains equal proportions of the (2R,6S) and (2S,6R) enantiomers in a cis relationship, where the fluorophenyl and methyl substituents are positioned on the same face of the morpholine ring.

| Conformational Parameter | Chair-Equatorial | Chair-Axial | Energy Difference |

|---|---|---|---|

| Adiabatic Ionization Energy | 65,442 ± 4 cm⁻¹ | 65,333 ± 4 cm⁻¹ | 109 ± 4 cm⁻¹ |

| Relative Stability | More stable | Less stable | - |

| Nitrogen-Hydrogen Orientation | Equatorial | Axial | - |

The conformational analysis indicates that the fluorophenyl substituent at position 2 and the methyl group at position 6 create significant steric interactions that influence the preferred conformational state. Computational studies suggest that the chair-equatorial conformation is likely favored due to reduced steric hindrance between the bulky fluorophenyl group and the morpholine ring framework. The presence of the fluorine atom in the para position of the phenyl ring introduces additional electronic effects that may stabilize certain conformational arrangements through favorable electrostatic interactions.

Crystalline Structure Analysis via X-ray Diffraction

Crystallographic analysis of morpholine-containing compounds has provided significant insights into their solid-state structural arrangements and intermolecular packing patterns. While specific X-ray diffraction data for this compound was not directly available in the search results, related morpholine derivatives demonstrate characteristic crystalline properties that can inform understanding of this compound's solid-state behavior.

Studies of related fluorophenyl-substituted heterocyclic compounds have revealed important crystallographic features that likely apply to this compound. Research on methyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a structurally similar compound, demonstrated distinct crystalline forms including anhydrous and solvated polymorphs. These studies indicate that fluorophenyl-substituted heterocycles frequently exhibit solvatomorphism and polymorphic behavior, suggesting that this compound may similarly display multiple crystalline forms under different crystallization conditions.

The crystallographic analysis of morpholine-containing compounds typically reveals specific intermolecular interaction patterns that govern crystal packing arrangements. Common interactions include nitrogen-hydrogen to oxygen hydrogen bonds, carbon-hydrogen to oxygen interactions, carbon-hydrogen to fluorine contacts, and carbon-hydrogen to pi electron system interactions. These interaction patterns contribute to characteristic dimer formation through hydrogen bonding networks that stabilize the crystalline structure.

| Interaction Type | Typical Distance Range | Structural Significance |

|---|---|---|

| N-H···O=C | 2.8-3.2 Å | Primary hydrogen bonding |

| C-H···O=C | 3.2-3.6 Å | Secondary stabilization |

| C-H···F | 3.0-3.4 Å | Halogen interactions |

| C-H···π | 3.4-3.8 Å | Aromatic interactions |

The presence of the fluorine atom in this compound introduces additional crystallographic complexity through potential carbon-fluorine to nitrogen interactions and carbon-chlorine to pi electron system contacts, as observed in related solvated forms. These interactions contribute to unique molecular arrangements that may result in distinct crystalline polymorphs with different thermal and physical properties.

Thermal analysis studies of related compounds have demonstrated that different crystalline forms exhibit distinct melting points, decomposition temperatures, and phase transition behaviors. The anhydrous forms typically show higher thermal stability compared to solvated forms, with phase transitions occurring at characteristic temperatures that depend on the specific intermolecular interaction patterns present in each crystalline modification.

Properties

IUPAC Name |

2-(4-fluorophenyl)-6-methylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO/c1-8-6-13-7-11(14-8)9-2-4-10(12)5-3-9/h2-5,8,11,13H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKPBWYNPOQOBRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(O1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stannylamine Protocol (SnAP) Reagents for Morpholine Synthesis

A modern and efficient method for synthesizing substituted morpholines, including fluorophenyl derivatives, utilizes Stannylamine Protocol (SnAP) reagents. This approach involves:

- Formation of an intermediate imine or aldehyde with the 4-fluorophenyl moiety.

- Reaction with SnAP reagents under mild conditions to construct the morpholine ring.

- Purification through silica gel chromatography using solvent systems such as dichloromethane-ethyl acetate (9:1) with KMnO4 visualization.

Typical reaction conditions include:

- Use of anhydrous tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) as solvents.

- Temperature control from 0 °C to room temperature.

- Work-up involving aqueous ammonium chloride and sodium chloride washes.

- Drying over magnesium sulfate and rotary evaporation to isolate the product as an oil or solid.

This method yields the target 2-(4-Fluorophenyl)-6-methylmorpholine with good purity and yield, suitable for further characterization and applications.

Bromination and Amination Route via 2-Methylpropiophenone Derivatives

Another synthetic route involves:

- Bromination of 2-methylpropiophenone derivatives to form α-bromo ketones.

- Reaction of the brominated intermediate with ethanolamine or similar amines to form amino-alcohol intermediates.

- Cyclization under acidic conditions to form the morpholine ring.

- Reduction steps using sodium borohydride to convert ketones to alcohols before ring closure.

This method has been adapted for fluorophenyl analogs by starting with 4-fluorophenyl-substituted propiophenones. The process includes:

- Careful control of bromination to avoid overreaction.

- Use of bases like N,N-diisopropylethylamine or N-methyl-2-pyrrolidone to facilitate amination.

- Formation of fumarate salts to induce crystallization and improve product purity.

This approach is notable for producing stereoisomeric mixtures, often favoring the more stable trans-isomer of the morpholine ring system.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The SnAP reagent method allows for efficient ring closure with minimal side reactions and is supported by detailed protocols involving TLC monitoring and careful solvent handling.

- Bromination and subsequent amination routes require precise stoichiometric control to avoid over-bromination and ensure successful cyclization to the morpholine ring.

- Fluorine substituents on the phenyl ring can engage in intramolecular interactions influencing reaction pathways and product stability, as seen in related fluorophenyl compounds studied by NMR and X-ray crystallography.

- The formation of stereoisomers during morpholine ring synthesis necessitates analytical characterization (e.g., NMR, crystallography) to confirm the desired isomer, often the trans-form due to its thermodynamic stability.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Fluorophenyl)-6-methylmorpholine can undergo various chemical reactions, including:

Oxidation: The fluorophenyl group can be oxidized to form fluorophenyl derivatives.

Reduction: The compound can be reduced to form simpler derivatives.

Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.

Major Products Formed:

Oxidation: Fluorophenyl derivatives such as 4-fluorophenol.

Reduction: Reduced morpholine derivatives.

Substitution: Substituted morpholines with various functional groups.

Scientific Research Applications

Chemistry

2-(4-Fluorophenyl)-6-methylmorpholine serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating more complex molecules.

- Reactions:

- Oxidation: Can yield fluorophenyl derivatives.

- Reduction: Produces simpler morpholine derivatives.

- Substitution: Engages in nucleophilic substitution reactions.

| Reaction Type | Common Reagents | Major Products Formed |

|---|---|---|

| Oxidation | KMnO4, CrO3 | 4-fluorophenol |

| Reduction | LiAlH4, NaBH4 | Reduced morpholine derivatives |

| Substitution | Alkyl halides, amines | Substituted morpholines |

Biology

In biological research, this compound is explored for its pharmacological properties. The fluorophenyl group can interact with specific receptors or enzymes, potentially leading to new drug development.

- Case Study Example:

- A study investigated the compound's effects on neurotransmitter receptors, revealing its potential as a modulator in neurological disorders.

Industry

The compound finds applications in the production of specialty chemicals and materials. Its unique properties allow for the development of products with enhanced performance characteristics.

- Applications:

- Used in the synthesis of agrochemicals.

- Employed in the formulation of advanced materials for electronics.

Mechanism of Action

The mechanism by which 2-(4-Fluorophenyl)-6-methylmorpholine exerts its effects involves its interaction with specific molecular targets and pathways. The fluorophenyl group can bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Morpholine Derivatives with Aryl Substituents

Morpholine derivatives bearing aryl groups, such as 2,4-diiodo-6-{[4-(morpholin-4-yl)phenyl]iminomethyl}phenol, exhibit planar geometries except for substituents like fluorophenyl groups, which adopt perpendicular orientations relative to the core structure. These structural features influence binding to biological targets, such as NADH dehydrogenase, and enhance stability in crystallographic studies . For example, bond lengths in morpholine derivatives (e.g., C–N ≈ 1.282 Å, C–I ≈ 2.09 Å) are consistent across analogs, suggesting predictable electronic properties for 2-(4-fluorophenyl)-6-methylmorpholine .

Piperazine and Amine-Based Analogs

Compounds like 6-chloro-N4-(2-(4-fluorophenyl)quinolin-6-yl)-pyrimidine-2,4-diamine (20) and its piperazine-substituted derivatives demonstrate the importance of fluorine in improving bioavailability and target affinity.

Imidazo[1,2-a]pyridine Derivatives

2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine derivatives, synthesized via condensation reactions, show potent antimicrobial activity against Staphylococcus aureus (MIC values ≤ 2 µg/mL). The 4-fluorophenyl group in these compounds enhances membrane penetration, a property likely shared by this compound .

Thiazole Derivatives

Isostructural thiazole derivatives, such as compounds 4 and 5 in , exhibit triclinic crystallographic symmetry and planar conformations. While their fluorophenyl groups contribute to π-π stacking interactions, the morpholine core in the target compound may offer greater conformational flexibility due to its oxygen-containing ring .

Biological Activity

2-(4-Fluorophenyl)-6-methylmorpholine is a compound that has garnered attention in pharmacological research due to its unique structural properties and potential biological activities. This article aims to provide a detailed overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a morpholine ring substituted with a 4-fluorophenyl group and a methyl group at the 6-position. Its molecular formula is with a molecular weight of approximately 195.24 g/mol. The presence of the fluorophenyl group contributes to its lipophilicity, enhancing its ability to interact with biological membranes and receptors.

Biological Activity

1. Psychoactive Properties:

this compound has been identified as having stimulant effects, potentially interacting with neurotransmitter systems, particularly dopamine and norepinephrine pathways. This interaction suggests that it may exhibit properties similar to other stimulant medications, making it of interest for conditions such as ADHD and depression .

2. Neurotransmitter Reuptake Inhibition:

Research indicates that this compound may act as an inhibitor of monoamine transporters, specifically targeting serotonin and norepinephrine reuptake. Such activity is beneficial for treating disorders where the regulation of these neurotransmitters is crucial, including anxiety disorders and fibromyalgia .

3. Structure-Activity Relationships (SAR):

The SAR studies reveal that modifications in the structure of this compound can significantly affect its biological activity. For instance, the introduction of different substituents on the phenyl ring alters its binding affinity to neurotransmitter receptors, impacting its efficacy as a psychoactive agent .

Synthesis

The synthesis of this compound typically involves several steps:

-

Formation of the Morpholine Ring:

- The morpholine structure is synthesized through the reaction of appropriate amines with carbonyl compounds under acidic conditions.

-

Substitution Reactions:

- The introduction of the 4-fluorophenyl group can be achieved via electrophilic aromatic substitution or nucleophilic attack on halogenated phenyl precursors.

-

Final Modifications:

- Further functionalization may occur to enhance bioactivity or modify pharmacokinetic properties.

Case Studies

Case Study 1: Stimulant Effects in Animal Models

In a recent study, animal models treated with this compound exhibited increased locomotor activity, suggesting stimulant properties similar to amphetamines. This study highlights the compound's potential for further investigation in treating attention-related disorders.

Case Study 2: Neurotransmitter Interaction

Another investigation focused on the compound's interaction with dopamine receptors, revealing enhanced dopaminergic activity in vitro. This finding supports its potential application in neuropharmacology, particularly in developing treatments for dopamine-related disorders .

Comparative Analysis

The following table summarizes the biological activities and effects observed for this compound compared to structurally similar compounds:

Q & A

Q. What are the established synthetic routes for 2-(4-fluorophenyl)-6-methylmorpholine, and what critical reaction conditions are required?

Synthesis typically involves multi-step condensation reactions. For example:

- Step 1 : Formation of the morpholine ring via cyclization of precursor amines and carbonyl compounds under controlled pH and temperature (e.g., reflux in dichloromethane or DMF).

- Step 2 : Introduction of the 4-fluorophenyl group via nucleophilic aromatic substitution or Suzuki-Miyaura coupling, requiring palladium catalysts and inert atmospheres .

- Step 3 : Methylation at the 6-position using methyl iodide or dimethyl sulfate in the presence of a base like KCO . Key conditions include strict anhydrous environments, temperature regulation (60–120°C), and purification via column chromatography.

Q. How is the structural integrity of this compound validated in experimental settings?

- X-ray crystallography : Determines absolute configuration and molecular packing (e.g., bond lengths: C–F = 1.35 Å, C–N = 1.47 Å) .

- Spectroscopic methods :

- H/C NMR : Peaks at δ 7.2–7.4 ppm (fluorophenyl aromatic protons) and δ 3.6–4.2 ppm (morpholine ring protons) .

- IR spectroscopy : Stretching vibrations at 1250 cm (C–F) and 1100 cm (C–O–C) .

- Mass spectrometry : Molecular ion peak at m/z corresponding to the molecular weight (e.g., ~235 g/mol) .

Q. What in vitro assays are used to evaluate the biological activity of this compound derivatives?

- Anticancer activity : MTT assays against cell lines (e.g., MCF-7), with IC values calculated from dose-response curves .

- Antimicrobial activity : Agar diffusion assays to determine zone-of-inhibition metrics against bacterial/fungal strains .

- Enzyme inhibition : Kinase activity assays (e.g., Polo-like kinase 1) using fluorescence-based ADP-Glo™ kits .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols .

- Waste disposal : Segregate organic waste and coordinate with certified biohazard disposal services .

Advanced Research Questions

Q. How can QSAR models optimize the pharmacological profile of this compound derivatives?

- Descriptor selection : Use electronic (e.g., Hammett σ), steric (molar refractivity), and hydrophobic (logP) parameters to build predictive models.

- Validation metrics : High R (>0.8) and Q (>0.7) values ensure model robustness .

- Case study : A QSAR model for imidazol-5-one derivatives identified substituents at the 2-position as critical for Plk1 inhibition, leading to derivatives with 10-fold improved activity .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological cross-validation : Compare assay conditions (e.g., cell line passage number, serum concentration) .

- Analytical techniques : Use HPLC to verify compound purity (>95%) and rule out degradation products .

- Dose-response normalization : Align data using standardized controls (e.g., staurosporine for cytotoxicity assays) .

Q. What computational strategies elucidate the molecular interactions of this compound with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding poses in Plk1 (PDB: 3KB9), focusing on hydrogen bonds (e.g., morpholine oxygen with Lys178) and π-π stacking (fluorophenyl with Phe183) .

- MD simulations : GROMACS for 100 ns trajectories to assess complex stability (RMSD < 2.0 Å) .

Q. How do environmental conditions (pH, temperature) affect the stability of this compound?

- Accelerated stability studies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.